1-(2-Chlorophenyl)-3-hydroxypropan-1-one
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Overview
Description
1-(2-Chlorophenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of hydroxy ketones It features a chlorophenyl group attached to a hydroxypropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 1-(2-Chlorophenyl)-3-oxopropan-1-one or 1-(2-chlorophenyl)-3-carboxypropan-1-one.
Reduction: 1-(2-Chlorophenyl)-3-hydroxypropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets. It can modulate enzyme activity or receptor function, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-hydroxypropan-1-one
- 1-(2-Chlorophenyl)-3-oxopropan-1-one
- 1-(2-Chlorophenyl)-3-hydroxybutan-1-one
Uniqueness
1-(2-Chlorophenyl)-3-hydroxypropan-1-one is unique due to its specific structural features, such as the presence of both a hydroxy group and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
648416-49-3 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6H2 |
InChI Key |
PVXQUJBHZGNPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCO)Cl |
Origin of Product |
United States |
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